2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-methoxyphenol, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide: shares similarities with other compounds containing methoxyphenyl, oxadiazole, and thiazole moieties.
This compound: is unique due to its specific combination of functional groups and the resulting biological activity.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure allows for unique interactions that are not observed with other similar compounds .
Properties
Molecular Formula |
C22H20N4O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O5S/c1-13-19(21-25-20(26-31-21)14-4-6-15(28-2)7-5-14)32-22(23-13)24-18(27)12-30-17-10-8-16(29-3)9-11-17/h4-11H,12H2,1-3H3,(H,23,24,27) |
InChI Key |
VMTOAIBIZNOMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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